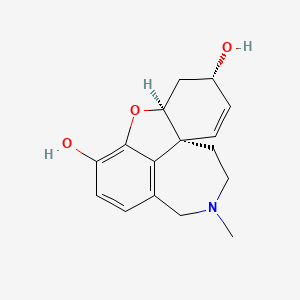

o-Desmethyl-epigalantamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

273759-72-1 |

|---|---|

Molecular Formula |

C16H19NO3 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

(1S,12S,14S)-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-9,14-diol |

InChI |

InChI=1S/C16H19NO3/c1-17-7-6-16-5-4-11(18)8-13(16)20-15-12(19)3-2-10(9-17)14(15)16/h2-5,11,13,18-19H,6-9H2,1H3/t11-,13+,16+/m1/s1 |

InChI Key |

OYSGWKOGUVOGFQ-FFSVYQOJSA-N |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O)O |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of O-Desmethyl-epigalantamine from Galantamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthetic pathway for the conversion of galantamine to O-desmethyl-epigalantamine. This compound, a metabolite of the Alzheimer's disease drug galantamine, is of significant interest to the research community due to its distinct pharmacological profile. The synthesis involves a two-step process: the O-demethylation of the phenolic ether in galantamine to yield O-desmethylgalantamine (also known as sanguinine), followed by the stereoselective epimerization at the C-6 position to afford the target compound. This document provides a comprehensive overview of the proposed experimental protocols, supported by quantitative data and visual representations of the synthetic and experimental workflows.

Introduction

Galantamine is a well-established acetylcholinesterase inhibitor used in the management of mild to moderate Alzheimer's disease. Its metabolism in humans leads to the formation of several derivatives, including O-desmethylgalantamine and epigalantamine.[1] O-desmethylgalantamine has demonstrated significantly higher acetylcholinesterase inhibitory activity compared to the parent drug.[2] The synthesis of this compound is therefore of considerable interest for further pharmacological evaluation and potential drug development.

While a direct, one-pot conversion of galantamine to this compound is not prominently described in the scientific literature, a plausible and efficient two-step synthetic route can be proposed based on established chemical transformations. This guide outlines this proposed pathway, providing detailed experimental considerations for each step.

Proposed Synthetic Pathway

The proposed synthesis of this compound from galantamine proceeds in two key stages:

-

O-Demethylation: The selective removal of the methyl group from the phenolic ether of galantamine to form O-desmethylgalantamine.

-

Epimerization: The inversion of the stereochemistry at the C-6 hydroxyl group of O-desmethylgalantamine to yield this compound.

An alternative, and potentially more stereocontrolled, approach involves the O-demethylation of narwedine, a common precursor in galantamine total synthesis, followed by a stereoselective reduction.[3]

Caption: Proposed two-step synthesis of this compound from galantamine.

Experimental Protocols

Step 1: O-Demethylation of Galantamine

The selective cleavage of the aryl methyl ether in galantamine can be achieved using various reagents, with boron tribromide (BBr₃) being a common and effective choice for this transformation.[4][5]

3.1.1. Reaction Parameters

| Parameter | Value | Reference |

| Reagent | Boron tribromide (BBr₃) | [4] |

| Solvent | Dichloromethane (DCM), anhydrous | [5] |

| Temperature | -78 °C to room temperature | [4] |

| Reaction Time | 1-4 hours | [6] |

| Stoichiometry | 1.1 - 3 equivalents of BBr₃ | [7] |

| Work-up | Quenching with methanol, followed by aqueous work-up |

3.1.2. Detailed Protocol

-

Dissolve galantamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (1.1-3.0 eq) in DCM to the cooled galantamine solution. The reaction is typically exothermic, and slow addition is crucial to maintain temperature control.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford O-desmethylgalantamine.

References

- 1. The O-demethylation of the antidementia drug galanthamine is catalysed by cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O-demethyl galantamine alters protein expression in cerebellum of 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galantamine total synthesis - Wikipedia [en.wikipedia.org]

- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 6. ajrconline.org [ajrconline.org]

- 7. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to O-Desmethyl-epigalantamine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological interactions of this compound, a metabolite of the Alzheimer's disease drug, galantamine.

Chemical Properties

This compound, also known as Sanguinine, is a key metabolite of epigalantamine.[1] Its physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C16H19NO3 | [1][2] |

| Average Molecular Weight | 273.332 g/mol | [1] |

| Monoisotopic Molecular Weight | 273.136493476 g/mol | [1] |

| Predicted Water Solubility | 2.92 mg/mL | [1] |

| Predicted logP | 1.04 | [1] |

| Predicted pKa (Strongest Acidic) | 9.87 | [1] |

| Predicted pKa (Strongest Basic) | 8.51 | [1] |

| Solubility | Soluble in DMSO | [3] |

Chemical Structure

The structural details of this compound are crucial for understanding its biological activity.

| Identifier | Value | Source |

| IUPAC Name | (1S,12S,14S)-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12}.0^{6,17}]heptadeca-6(17),7,9,15-tetraene-9,14-diol | [1] |

| SMILES | [H][C@]12C--INVALID-LINK--C=C[C@]11CCN(C)CC3=C1C(O2)=C(O)C=C3 | [1] |

| InChI | InChI=1S/C16H19NO3/c1-17-7-6-16-5-4-11(18)8-13(16)20-15-12(19)3-2-10(9-17)14(15)16/h2-5,11,13,18-19H,6-9H2,1H3/t11-,13+,16+/m1/s1 | [1][2] |

| InChI Key | OYSGWKOGUVOGFQ-FFSVYQOJSA-N | [1] |

| Synonyms | Sanguinine | [3] |

Biological Activity and Mechanism of Action

This compound is an active metabolite of galantamine, formed primarily by the cytochrome P450 isoform CYP2D6.[3][4] It is a potent inhibitor of acetylcholinesterase (AChE), with an IC50 of 1.83 µM.[5] In fact, in vitro studies have shown that its acetylcholinesterase inhibitory activity is approximately 10 times higher than that of its parent compound, galantamine.[6][7] This enhanced activity may be attributed to the additional hydroxyl group in its structure.[6][8]

The primary mechanism of action of galantamine, and by extension its active metabolites, is the inhibition of acetylcholinesterase, which leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4][9] Galantamine also acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[4]

Recent proteomic studies in a 5xFAD Alzheimer's mouse model have indicated that this compound specifically alters protein expression in the cerebellum.[6][7] These alterations have been linked to the Ras signaling and retrograde endocannabinoid signaling pathways.[6][7]

Metabolic Conversion of Galantamine

Mechanism of Action of this compound

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are critical for reproducible research.

Isolation and Characterization

This compound has been isolated from the bulbs of Narcissus cv. Hawera. The general workflow for its isolation and characterization is as follows:

-

Extraction: The plant material is subjected to extraction to obtain a crude alkaloid fraction.

-

Fractionation: The crude extract is then fractionated using techniques such as vacuum liquid chromatography.

-

Identification and Purification: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), specifically with an electrospray ionization (ESI) source and a time-of-flight (TOF) or quadrupole time-of-flight (QTOF) mass analyzer, is used to identify and purify this compound.[6]

-

Structure Confirmation: The chemical structure is confirmed by comparing the retention times and mass spectral data with a reference standard.[6]

Proteomic Analysis of Biological Effects

To investigate the molecular effects of this compound on brain tissue, a label-free nano liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach has been employed.[6]

-

Sample Preparation: Brain tissue (e.g., cerebellum) from animal models is homogenized. Proteins are extracted and quantified.

-

Protein Digestion: The filter-aided sample preparation (FASP) method is utilized for protein digestion. This involves buffer exchange with urea, alkylation with iodoacetamide, and subsequent digestion with trypsin.[6]

-

LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by nano LC-MS/MS to identify and quantify protein expression changes between control and treated groups.

-

Data Analysis: Bioinformatic tools are used to analyze the proteomic data, identify differentially expressed proteins, and perform pathway analysis (e.g., KEGG pathway analysis) to elucidate the biological pathways affected by this compound.[6]

Workflow for Isolation and Proteomic Analysis

Synthesis

While this compound is a natural product and a metabolite, understanding the synthetic routes to its parent compound, galantamine, is crucial for ensuring a stable supply for research and development. The total synthesis of galantamine is a complex process that has been approached through various strategies, often involving an oxidative phenol coupling as a key step to form the tetracyclic core. The conversion from galantamine to this compound occurs metabolically via O-demethylation.

Conclusion

This compound is a potent, naturally derived, and metabolically generated compound with significant potential in the context of neurodegenerative diseases. Its enhanced acetylcholinesterase inhibitory activity compared to galantamine and its specific effects on cerebellar signaling pathways make it an interesting candidate for further investigation in drug development programs targeting Alzheimer's disease and other cognitive disorders. This guide provides a foundational understanding of its chemical and structural properties to aid in these research endeavors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. glpbio.com [glpbio.com]

- 6. O-demethyl galantamine alters protein expression in cerebellum of 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-demethyl galantamine alters protein expression in cerebellum of 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

O-Desmethyl-epigalantamine: A Technical Whitepaper on its Presumed Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of o-Desmethyl-epigalantamine is limited in publicly available scientific literature. This technical guide, therefore, extrapolates its potential mechanisms based on the well-characterized activities of its structural isomer, o-Desmethyl-galantamine (ODG), and its parent compound, galantamine. All quantitative data and experimental protocols presented herein pertain to o-Desmethyl-galantamine and should be considered as a surrogate for guiding future research on this compound.

Introduction

This compound is a metabolite of the Amaryllidaceae alkaloid galantamine. Galantamine is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease. Its clinical efficacy is attributed to a dual mechanism of action: inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). O-Desmethyl-galantamine (ODG), a closely related metabolite, has been shown to be an active metabolite, exhibiting significant biological activity. This whitepaper aims to provide an in-depth technical guide to the presumed mechanism of action of this compound, drawing heavily on the experimental evidence available for ODG.

Core Mechanism of Action: A Two-Pronged Approach

The therapeutic potential of this compound is likely to mirror that of o-Desmethyl-galantamine, focusing on two primary targets within the cholinergic system:

-

Inhibition of Cholinesterases: The primary mechanism is the inhibition of acetylcholinesterase (AChE) and to a lesser extent, butyrylcholinesterase (BChE). By inhibiting these enzymes, the breakdown of the neurotransmitter acetylcholine is reduced, leading to increased acetylcholine levels in the synaptic cleft and enhanced cholinergic neurotransmission.

-

Neuroprotection: Evidence suggests that o-Desmethyl-galantamine exhibits neuroprotective properties, shielding neuronal cells from various toxic insults.

Quantitative Data: Cholinesterase Inhibition

The following table summarizes the inhibitory potency of o-Desmethyl-galantamine against human cholinesterases. These values provide a benchmark for the anticipated activity of this compound.

| Target Enzyme | IC50 (µM) | Source |

| Erythrocyte Acetylcholinesterase (AChE) | 0.12 | [1] |

| Brain Acetylcholinesterase (AChE) | 0.5 | [1] |

| Plasma Butyrylcholinesterase (BChE) | 24 | [1] |

Signaling Pathways

The primary signaling pathway influenced by the presumed mechanism of action of this compound is the cholinergic signaling pathway. By inhibiting AChE, the concentration of acetylcholine at the synapse is increased, leading to enhanced activation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons.

References

O-Desmethyl-epigalantamine: A Technical Guide to its Acetylcholinesterase Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl-epigalantamine, also known as sanguinine, is an active metabolite of the well-known Alzheimer's disease therapeutic, galantamine. Like its parent compound, this compound exerts its therapeutic effects primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This guide provides a comprehensive overview of the acetylcholinesterase inhibition kinetics of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Inhibition Data

This compound is a potent inhibitor of acetylcholinesterase. Studies have shown it to be approximately tenfold more active than its parent compound, galantamine. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Enzyme Source | Inhibitor | IC50 (µM) |

| Erythrocyte AChE | This compound | 0.12[1] |

| Brain AChE | This compound | 0.5[1] |

| Plasma BChE | This compound | 24[1] |

BChE (Butyrylcholinesterase) is a related enzyme that also hydrolyzes acetylcholine.

Acetylcholinesterase Inhibition Kinetics

The precise kinetic mechanism of inhibition for this compound has not been definitively elucidated in publicly available literature. However, extensive research on its parent compound, galantamine, provides strong indications of its likely mechanism. Galantamine is known to be a reversible, competitive or mixed-type inhibitor of acetylcholinesterase.[2][3][4] This suggests that this compound likely competes with the natural substrate, acetylcholine, for binding to the active site of the enzyme.

A kinetic study of galantamine revealed that the nature of inhibition can be influenced by the experimental conditions.[2] When the reaction is initiated by the addition of the enzyme, the inhibition appears competitive, with a reported inhibition constant (Ki) of 122.8 ± 20.7 nM.[2] However, when the reaction is initiated by the addition of the substrate, a mixed-type inhibition is observed, with a competitive inhibition constant (Kic) of 18.0 ± 1.5 nM and an uncompetitive inhibition constant (Kiu) of 52.7 ± 2.7 nM.[2]

Given the structural similarity and increased potency of this compound, it is highly probable that it also acts as a competitive or mixed-type inhibitor, with a potentially lower Ki value, indicating a higher binding affinity for the acetylcholinesterase active site.

Experimental Protocols

Determination of Acetylcholinesterase Inhibition (Ellman's Method)

The most widely used method for measuring acetylcholinesterase activity and its inhibition is the spectrophotometric method developed by Ellman and colleagues.

Principle: This assay relies on the hydrolysis of the substrate acetylthiocholine by acetylcholinesterase. One of the products of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color production is directly proportional to the acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (or other inhibitor) solutions of varying concentrations

-

96-well microplate

-

Microplate reader

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE solution

-

DTNB solution

-

Inhibitor solution (or buffer for control)

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to each well.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinetic Analysis using Lineweaver-Burk Plots

To determine the type of inhibition and the inhibition constant (Ki), kinetic studies are performed by measuring the enzyme activity at various substrate and inhibitor concentrations. The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot).

Procedure:

-

Perform the acetylcholinesterase activity assay as described above, but with varying concentrations of the substrate (acetylthiocholine).

-

Repeat the assay at several different fixed concentrations of the inhibitor (this compound).

-

Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

-

Plot 1/V (on the y-axis) against 1/[S] (on the x-axis), where [S] is the substrate concentration.

-

The resulting plot will show a series of lines, one for each inhibitor concentration.

-

The type of inhibition can be determined by the pattern of the lines:

-

Competitive Inhibition: Lines intersect at the y-axis.

-

Non-competitive Inhibition: Lines intersect on the x-axis.

-

Uncompetitive Inhibition: Lines are parallel.

-

Mixed Inhibition: Lines intersect at a point to the left of the y-axis.

-

-

The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined from the intercepts of the control line (no inhibitor).

-

The inhibition constant (Ki) can be calculated from the slopes and/or intercepts of the lines in the presence of the inhibitor.

Visualizations

Cholinergic Signaling Pathway in Alzheimer's Disease

The primary therapeutic target of this compound is the cholinergic signaling pathway, which is significantly impaired in Alzheimer's disease. A simplified diagram of this pathway is presented below.

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the logical flow of an experiment to determine the IC50 value of this compound.

Caption: Workflow for determining the IC50 of an AChE inhibitor.

Logical Relationship of Lineweaver-Burk Plot Analysis

This diagram outlines the logical steps involved in performing and interpreting a Lineweaver-Burk plot for enzyme kinetic analysis.

Caption: Logical flow for Lineweaver-Burk plot analysis of enzyme inhibition.

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, with evidence suggesting a competitive or mixed-type mechanism of action. Its increased potency compared to galantamine makes it a compound of significant interest for the development of novel therapeutics for Alzheimer's disease and other conditions characterized by cholinergic deficits. Further detailed kinetic studies are warranted to fully characterize its inhibitory profile and to optimize its potential as a therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals working in this area.

References

- 1. Competitive Inhibition Mechanism of Acetylcholinesterase without Catalytic Active Site Interaction: Study on Functionalized C60 Nanoparticles via in Vitro and in Silico Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benthamdirect.com [benthamdirect.com]

In Vitro Neuroprotective Profile of o-Desmethyl-epigalantamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Desmethyl-epigalantamine, also known as o-demethyl galantamine or sanguinine, is a derivative of the well-characterized acetylcholinesterase inhibitor, galantamine. While in vivo studies suggest potential neuroprotective effects, a comprehensive in vitro characterization is currently lacking in publicly available literature. This technical guide synthesizes the existing preliminary data and outlines a detailed experimental framework to elucidate the neuroprotective mechanisms of this compound. The proposed investigations focus on its potent acetylcholinesterase inhibition and explore its potential roles in modulating cell viability, mitigating apoptosis, and counteracting oxidative stress. Furthermore, this document visualizes the key signaling pathways implicated in its neuroprotective activity based on preclinical evidence.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss and cognitive decline. A key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, to enhance cholinergic neurotransmission. Galantamine is an established AChE inhibitor used in the management of Alzheimer's disease. This compound, a metabolite of galantamine, has demonstrated significantly higher AChE inhibitory activity in preliminary in vitro assessments. In vivo research in a 5xFAD mouse model of Alzheimer's disease has indicated that o-demethyl galantamine may exert its effects through the Ras and retrograde endocannabinoid signaling pathways.

This guide provides a technical overview of the current knowledge on this compound and presents a detailed roadmap for its in vitro neuroprotective characterization.

Quantitative Data

Currently, there is limited quantitative data available from in vitro neuroprotective studies of this compound. The primary reported finding is its potent acetylcholinesterase inhibitory activity.

| Parameter | Compound | Value | Reference |

| Acetylcholinesterase (AChE) Inhibition | This compound | ~10 times more potent than Galantamine | In vivo study referencing prior in vitro tests |

| IC50 (AChE) | This compound | Not yet reported | - |

| Neuroprotection (Cell Viability) | This compound | Not yet reported | - |

| Anti-apoptotic Activity | This compound | Not yet reported | - |

| Reduction of Reactive Oxygen Species | This compound | Not yet reported | - |

Table 1: Summary of Known and Pending Quantitative Data for this compound.

Experimental Protocols for In Vitro Neuroprotective Assessment

To comprehensively evaluate the neuroprotective effects of this compound, a series of in vitro assays are recommended. The following protocols provide a standardized approach for this characterization.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay quantifies the AChE inhibitory activity of this compound.

-

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of acetylthiocholine hydrolysis by AChE.

-

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Galantamine (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of the test compound and positive control at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound or control.

-

Add the AChE enzyme solution to each well and incubate.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm at regular intervals.

-

Calculate the percentage of AChE inhibition and determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay assesses the ability of this compound to protect neuronal cells from a toxic insult.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Neurotoxic agent (e.g., amyloid-beta, glutamate, or hydrogen peroxide)

-

This compound

-

MTT solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed neuronal cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified period.

-

Induce neurotoxicity by adding the neurotoxic agent.

-

After the incubation period, add MTT solution to each well and incubate.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

Express cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay determines if the neuroprotective effects of this compound involve the inhibition of apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent tag (FITC), is used to label apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalating agent, is used to identify necrotic cells with compromised membrane integrity.

-

Materials:

-

Neuronal cells

-

Neurotoxic agent

-

This compound

-

Annexin V-FITC and Propidium Iodide staining kit

-

Flow cytometer

-

-

Procedure:

-

Culture and treat neuronal cells with the neurotoxic agent in the presence or absence of this compound.

-

Harvest the cells and wash them with binding buffer.

-

Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

This assay evaluates the potential antioxidant properties of this compound.

-

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

-

Materials:

-

Neuronal cells

-

Oxidative stress-inducing agent (e.g., H2O2)

-

This compound

-

DCFH-DA dye

-

Fluorescence microplate reader or fluorescence microscope

-

-

Procedure:

-

Culture neuronal cells and treat them with this compound.

-

Induce oxidative stress with an appropriate agent.

-

Load the cells with DCFH-DA dye and incubate.

-

Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.

-

Signaling Pathways and Mechanistic Visualizations

Based on in vivo data, the neuroprotective effects of this compound may be mediated through the Ras and retrograde endocannabinoid signaling pathways.

O-Desmethyl-epigalantamine: A Key Galantamine Metabolite Forged by CYP2D6

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Galantamine, a reversible acetylcholinesterase (AChE) inhibitor, is a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease. Its efficacy is intrinsically linked to its pharmacokinetic profile, which is significantly influenced by hepatic metabolism. A critical metabolic pathway for galantamine is its O-demethylation to O-desmethyl-epigalantamine, a reaction predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6. This technical guide provides an in-depth exploration of this metabolic process, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways. Understanding the nuances of this compound formation is paramount for optimizing galantamine therapy, predicting drug-drug interactions, and tailoring treatment strategies to individual patient genotypes.

Quantitative Analysis of Galantamine Metabolism and Metabolite Activity

The metabolism of galantamine is a multifaceted process resulting in several metabolites. The quantitative data presented below summarizes key parameters related to the formation of this compound and its subsequent pharmacological activity.

| Parameter | Value | Reference |

| Urinary Excretion of Galantamine and Metabolites (% of dose) | ||

| Unchanged Galantamine | 25.1% | [1] |

| O-demethylgalanthamine glucuronide | 19.8% | [1] |

| N-demethylgalanthamine | 5% | [1] |

| Epigalanthamine | 0.8% | [1] |

| In Vitro Galantamine O-demethylation Kinetics (Human Liver Microsomes) | ||

| Vmax (nmol/mg protein/h) | 5.2 | [1] |

| Km (µM) | 187 | [1] |

| CYP2D6 Inhibition | ||

| Ki of Quinidine for O-demethylation (nM) | 28 | [1] |

| Cholinesterase Inhibition by O-desmethylgalantamine | ||

| Selectivity for AChE vs. BuChE | 10-fold more selective than galantamine | [1] |

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and extension of research in this field. This section provides detailed protocols for key assays.

In Vitro Galantamine Metabolism using Human Liver Microsomes

This assay is fundamental for determining the kinetic parameters of galantamine metabolism.

Objective: To quantify the rate of this compound formation from galantamine in a controlled in vitro system.

Materials:

-

Human liver microsomes (pooled or from individual donors)

-

Galantamine hydrobromide

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein), phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add galantamine at various concentrations (e.g., spanning the expected Km value) to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction proceeds under linear conditions.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an appropriate internal standard.

-

Sample Processing: Centrifuge the mixture to precipitate the microsomal proteins. Transfer the supernatant to a clean tube for analysis.

-

Quantification: Analyze the formation of this compound in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Determine the initial velocity of the reaction at each galantamine concentration. Fit the data to the Michaelis-Menten equation to calculate Vmax and Km.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay

This assay quantifies the inhibitory potency of this compound on its pharmacological targets.

Objective: To determine the IC50 values of this compound for AChE and BuChE.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)

-

Purified butyrylcholinesterase (e.g., from equine serum or human plasma)

-

Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 100 mM, pH 8.0)

-

This compound at various concentrations

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare solutions of the enzymes, substrates, DTNB, and the inhibitor (this compound) in the appropriate buffer.

-

Assay Setup: In a 96-well microplate, add the buffer, DTNB solution, and the enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include control wells without the inhibitor.

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiation of Reaction: Initiate the reaction by adding the substrate (ATCh for AChE or BTCh for BuChE) to all wells.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The increase in absorbance is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CYP2D6 Inhibition Assay with Quinidine

This assay confirms the role of CYP2D6 in galantamine metabolism.

Objective: To determine the inhibitory constant (Ki) of a known CYP2D6 inhibitor, quinidine, on the O-demethylation of galantamine.

Procedure: The protocol is similar to the in vitro galantamine metabolism assay described above, with the following modifications:

-

Inhibitor Addition: In addition to galantamine, add varying concentrations of quinidine to the incubation mixture.

-

Experimental Design: Perform the incubations at multiple fixed concentrations of galantamine and varying concentrations of quinidine.

-

Data Analysis: Analyze the data using graphical methods such as a Dixon plot (1/velocity vs. inhibitor concentration) or a Cornish-Bowden plot (substrate concentration/velocity vs. inhibitor concentration) to determine the Ki and the type of inhibition (e.g., competitive, non-competitive).

Analytical Quantification of Galantamine and this compound in Biological Matrices

Accurate quantification is essential for pharmacokinetic and metabolic studies.

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.

Sample Preparation (Plasma):

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to the plasma sample to precipitate proteins.

-

Liquid-Liquid Extraction: Alternatively, perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) after adjusting the pH of the plasma sample.

-

Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Conditions:

-

Chromatographic Separation: Use a C18 or similar reversed-phase column with a gradient elution of a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for galantamine, this compound, and the internal standard to ensure high selectivity and sensitivity.

Visualizing the Metabolic Pathway and Experimental Workflows

Graphical representations are invaluable for illustrating complex biological processes and experimental designs. The following diagrams were generated using the DOT language of Graphviz.

Caption: Metabolic pathway of galantamine to this compound via CYP2D6.

References

Sanguinarine: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguinarine, a potent benzophenanthridine alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This document provides a comprehensive overview of the primary natural sources of sanguinarine, detailed methodologies for its extraction and purification, and an exploration of its engagement with key cellular signaling pathways. Quantitative data is presented in tabular format to facilitate comparison, and experimental workflows and biological pathways are visualized using DOT language diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Sanguinarine

Sanguinarine is predominantly found in a select group of plants belonging to the Papaveraceae family. The concentration of this alkaloid can vary significantly depending on the plant species, the specific part of the plant, and even the developmental stage of the plant.

The primary plant sources of sanguinarine include:

-

Sanguinaria canadensis (Bloodroot): Native to eastern North America, the rhizomes of this plant are a particularly rich source of sanguinarine.[1] The reddish sap of the plant is indicative of the presence of these alkaloids.

-

Macleaya cordata (Plume Poppy): This perennial plant, native to China and Japan, contains sanguinarine along with other related alkaloids like chelerythrine in its aerial parts and roots.[2]

-

Argemone mexicana (Mexican Prickly Poppy): This species of poppy, found in Mexico and now widely naturalized, contains sanguinarine in its seeds and the plant as a whole.[3][4]

-

Chelidonium majus (Greater Celandine): This plant, also a member of the poppy family, is another known source of sanguinarine.

Quantitative Analysis of Sanguinarine in Plant Materials

The yield of sanguinarine is highly dependent on the plant source and the extraction method employed. The following table summarizes reported sanguinarine content in various plant materials.

| Plant Species | Plant Part | Sanguinarine Content (mg/g of dry material) | Reference |

| Sanguinaria canadensis | Rhizomes (before flowering) | 4.85 | [5] |

| Sanguinaria canadensis | Rhizomes (during flowering) | 9.60 | [5] |

| Sanguinaria canadensis | Rhizomes (after flowering) | 6.92 | [5] |

| Macleaya cordata | Fruits | 17.10 ± 0.4 | [6] |

Isolation and Purification Methods

A variety of techniques have been developed for the extraction and purification of sanguinarine from its natural sources. The choice of method can significantly impact the yield and purity of the final product.

Extraction Protocols

Several methods are employed for the initial extraction of sanguinarine from plant material. These include traditional solvent extraction techniques as well as more modern, efficient methods.

-

Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. For instance, dried and powdered Sanguinaria canadensis rhizomes can be macerated with ethanol for 72 hours.[5]

-

Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. MAE has been shown to be a highly effective method for extracting sanguinarine from the fruits of Macleaya cordata, yielding up to 17.10 ± 0.4 mg/g in just 5 minutes.[6]

-

Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency.

-

Percolation: In this method, a solvent is slowly passed through a column packed with the plant material, gradually extracting the desired compounds.

The following diagram illustrates a general workflow for the extraction of sanguinarine.

Figure 1: General workflow for the extraction and purification of sanguinarine.

Detailed Experimental Protocol: Extraction of Total Alkaloids from Macleaya cordata

This protocol is adapted from a study on the antifungal efficacy of sanguinarine.[7][8]

-

Maceration: Soak 1 kg of ground, air-dried whole plant material of Macleaya cordata in 5 L of 95% ethanol for 2 days. Repeat this process three times.

-

Solvent Evaporation: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a dried extract.

-

Acidification: Resuspend the dried extract in 5 L of 1% (v/v) sulfuric acid in water and let it stand overnight.

-

Filtration: Filter the acidic suspension to remove insoluble material.

-

Alkalinization and Precipitation: Adjust the pH of the filtrate to 10 with 10% aqueous NaOH to precipitate the total alkaloids.

-

Collection: Collect the precipitated crude alkaloids by filtration. This process yields approximately 7 g (0.7% yield) of total alkaloids.[7][8]

Purification Techniques

Following initial extraction, the crude extract containing sanguinarine and other alkaloids requires further purification.

-

Acid-Base Extraction: This classic technique exploits the basic nature of alkaloids. The crude extract is dissolved in an acidic solution, and then the aqueous layer is washed with an organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is then raised to precipitate the alkaloids, which can be subsequently extracted into an organic solvent.

-

Chromatography: Various chromatographic techniques are employed for the high-purity isolation of sanguinarine.

-

Silica Gel Column Chromatography: The crude alkaloid extract can be subjected to silica gel column chromatography, eluting with a gradient of solvents such as petroleum ether and ethyl acetate, followed by methanol, to separate the different alkaloids.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the quantification and purification of sanguinarine. Reverse-phase columns, such as C18, are commonly used with a mobile phase consisting of acetonitrile, water, and an acid (e.g., formic acid or phosphoric acid).

-

pH-Zone-Refining Counter-Current Chromatography (PZRCCC): This technique has been effectively used for the preparative separation of sanguinarine and chelerythrine from Macleaya cordata extract.

-

Biological Activity and Signaling Pathways

Sanguinarine exerts its biological effects by modulating a variety of cellular signaling pathways. Its anticancer and anti-inflammatory properties are of particular interest to the research community.

Anticancer Activity

Sanguinarine has demonstrated potent anticancer effects in numerous studies. It can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent angiogenesis (the formation of new blood vessels that supply tumors).[3][9][10]

Key Signaling Pathways Involved in Anticancer Activity:

-

MAPK Pathway: Sanguinarine can induce apoptosis by increasing the production of reactive oxygen species (ROS), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it can increase the phosphorylation of JNK and p38.

Figure 2: Sanguinarine-induced apoptosis via the MAPK signaling pathway.

-

PI3K/Akt Pathway: Sanguinarine has been shown to induce apoptosis in human oral squamous cell carcinoma cells by inactivating the PI3K/Akt signaling pathway.[2]

-

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Sanguinarine can inhibit the activation of NF-κB, thereby exerting its anti-inflammatory and anticancer effects.

References

- 1. Absolute asymmetric synthesis of a sanguinarine derivative through crystal–solution interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Separation of Sanguinarine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis [frontiersin.org]

- 8. Sanguinarine levels in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Preclinical studies on o-Desmethyl-epigalantamine

An In-Depth Technical Guide to the Preclinical Profile of O-Desmethyl-Galantamine, an Active Metabolite of Galantamine

Introduction

O-Desmethyl-epigalantamine is a metabolite of epigalantamine, which in turn is a metabolite of the well-known Alzheimer's disease therapeutic, galantamine. Preclinical data specifically investigating this compound are not extensively available in the public domain. However, significant research has been conducted on its closely related isomer, O-desmethyl-galantamine (ODG), also known as Sanguinine. ODG is an active metabolite of galantamine, formed via the cytochrome P450 2D6 (CYP2D6) pathway. This guide focuses on the preclinical studies of O-desmethyl-galantamine, providing a comprehensive overview of its mechanism of action, in vivo effects, and associated experimental methodologies. The findings presented for ODG may offer valuable insights for researchers investigating the broader class of galantamine metabolites, including this compound.

Mechanism of Action

O-desmethyl-galantamine primarily functions as a potent cholinesterase inhibitor and exhibits neuroprotective properties.

Cholinesterase Inhibition

In vitro studies have consistently demonstrated that ODG is a powerful inhibitor of acetylcholinesterase (AChE), with some evidence suggesting its potency is approximately 10 times higher than that of its parent compound, galantamine. This enhanced activity is potentially attributable to the presence of an extra hydroxyl group in its structure. ODG also inhibits butyrylcholinesterase (BChE), though to a lesser extent.

| Compound | Target Enzyme | Tissue/Source | IC50 (µM) | Reference |

| O-Desmethyl-galantamine | Acetylcholinesterase (AChE) | Erythrocyte | 0.12 | |

| O-Desmethyl-galantamine | Acetylcholinesterase (AChE) | Brain | 0.5 | |

| O-Desmethyl-galantamine | Acetylcholinesterase (AChE) | Not Specified | 1.83 | |

| O-Desmethyl-galantamine | Butyrylcholinesterase (BChE) | Plasma | 24 |

Neuroprotective Effects

Beyond enzyme inhibition, ODG has demonstrated direct neuroprotective effects. In cell-based assays using the human neuroblastoma SH-SY5Y cell line, ODG prevented decreases in cell viability induced by various neurotoxic insults, including hydrogen peroxide, the amyloid-β (25-35) peptide fragment, and cobalt chloride, at concentrations ranging from 6.25 to 100 µM.

In Vivo Studies

The first in vivo evaluation of ODG was conducted in a 5xFAD transgenic mouse model of Alzheimer's disease, which manifests key pathologies such as Aβ-plaque deposition and progressive cognitive decline.

Study in 5xFAD Mouse Model

In this study, 12-month-old 5xFAD mice were administered ODG, with galantamine used as a positive control. Label-free proteomics analysis was performed on three brain regions: the cortex, hippocampus, and cerebellum.

The most striking finding was the region-specific activity of ODG. While galantamine predominantly altered protein expression in the cortex, ODG's effects were exclusively observed in the cerebellum. This brain region, previously thought to be passively affected in Alzheimer's disease, was the specific target of ODG's molecular action. The study identified GNB1, GNB2, NDUFS6, PAK2, and RhoA as the top five hub proteins affected by ODG treatment in the cerebellum. The researchers proposed that the reregulation of these proteins, via enrichment of the Ras signaling and retrograde endocannabinoid signaling pathways, may contribute to reversing molecular changes induced by Alzheimer's pathology.

Metabolism and Pharmacokinetics

ODG is a product of the Phase I metabolism of galantamine. The O-demethylation of galantamine to form ODG is catalyzed by the CYP2D6 isoenzyme. This metabolic pathway is significantly more prominent in individuals who are extensive metabolizers (EM) of CYP2D6 compared to poor metabolizers (PM). Following its formation, O-desmethyl-galantamine is rapidly conjugated with glucuronic acid (glucuronidation) for excretion.

Visualizations: Pathways and Workflows

Metabolic Pathway of Galantamine

Galantamine undergoes extensive Phase I and Phase II metabolism. The diagram below illustrates the primary metabolic conversions, including the formation of O-desmethyl-galantamine and its subsequent glucuronidation.

Caption: Metabolic pathway of galantamine to its primary metabolites.

In Vivo Proteomics Workflow

The experimental workflow for the in vivo study of ODG in the 5xFAD mouse model involved several key stages, from animal treatment to data analysis.

Caption: Workflow for the in vivo proteomics study of ODG in 5xFAD mice.

Proposed Signaling Pathways for ODG in the Cerebellum

The proteomics data suggested that ODG's effects in the cerebellum may be mediated through the Ras and retrograde endocannabinoid signaling pathways.

Caption: Proposed signaling pathways modulated by ODG in the cerebellum.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric method for determining AChE inhibitory activity.

-

Objective: To determine the concentration of an inhibitor (e.g., ODG) required to inhibit 50% of AChE activity (IC50).

-

Materials:

-

Acetylcholinesterase (AChE) enzyme from electric eel or human erythrocytes.

-

Acetylthiocholine iodide (ATCI), the substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent.

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Test compound (ODG) and positive control (e.g., galantamine).

-

96-well microplate and plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in phosphate buffer.

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or buffer for control), and 10 µL of AChE solution (e.g., 1 U/mL).

-

Incubate the plate at 25°C for 10-15 minutes.

-

Add 10 µL of 10 mM DTNB to each well.

-

Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Record readings kinetically over 5-10 minutes.

-

The rate of reaction is determined by the change in absorbance per minute.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines a method to assess the protective effects of a compound against a neurotoxic insult.

-

Objective: To evaluate the ability of ODG to protect SH-SY5Y cells from cell death induced by a neurotoxin (e.g., H₂O₂, Aβ peptide).

-

Materials:

-

SH-SY5Y human neuroblastoma cells.

-

Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics).

-

Test compound (ODG).

-

Neurotoxin (e.g., hydrogen peroxide, Aβ 25-35 peptide).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

-

96-well cell culture plates.

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound (ODG) for 1-2 hours.

-

Introduce the neurotoxin to the wells (except for the vehicle control wells) at a pre-determined toxic concentration.

-

Incubate for 24 hours.

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS solution).

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Compare the viability of cells treated with the neurotoxin alone to those pre-treated with ODG to determine the protective effect.

-

Conclusion

The preclinical data for O-desmethyl-galantamine (Sanguinine) characterize it as a potent acetylcholinesterase inhibitor with significant neuroprotective properties. Its unique, cerebellum-focused activity in an in vivo model of Alzheimer's disease suggests a mechanism of action distinct from its parent compound, galantamine, potentially involving Ras and endocannabinoid signaling. While these findings provide a strong foundation for further research, it is crucial to note the absence of specific preclinical data for its isomer, this compound. Future studies are warranted to directly characterize the pharmacological profile of this compound and to further elucidate the therapeutic potential of these active metabolites in the context of neurodegenerative diseases.

O-Desmethyl-epigalantamine: A Technical Guide to its Therapeutic Potential in Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. Current therapeutic strategies primarily offer symptomatic relief. This document explores the preclinical potential of O-Desmethyl-epigalantamine, also known as O-demethyl galantamine (ODG) or sanguinine, as a novel therapeutic candidate for Parkinson's disease. Drawing on its potent acetylcholinesterase (AChE) inhibitory activity and the neuroprotective mechanisms of its parent compound, galantamine, this guide provides a comprehensive overview of the rationale, proposed mechanisms of action, and a framework for the systematic evaluation of this compound in established Parkinson's disease models.

Introduction: The Rationale for this compound in Parkinson's Disease

This compound is a metabolite of galantamine, a well-established treatment for Alzheimer's disease. Emerging evidence suggests that the cholinergic system plays a significant role in the pathophysiology of Parkinson's disease, extending beyond cognitive deficits to motor symptoms and disease progression. The primary rationale for investigating this compound in PD stems from two key properties:

-

Potent Acetylcholinesterase Inhibition: this compound has demonstrated acetylcholinesterase inhibitory activity approximately 10 times greater than that of galantamine.[1] This enhanced potency could translate to improved efficacy in addressing cholinergic deficits in Parkinson's disease.

-

Potential for Neuroprotection: The parent compound, galantamine, has been shown to suppress α-synuclein aggregation, a hallmark of Parkinson's disease, by inducing autophagy through the activation of α7 nicotinic acetylcholine receptors (α7-nAChR).[2] Given its structural similarity, this compound is hypothesized to share or even enhance these neuroprotective properties.

This guide will synthesize existing data on related compounds and established Parkinson's disease models to propose a comprehensive research and development pathway for this compound.

Quantitative Data and Preclinical Evidence

While direct experimental data for this compound in Parkinson's disease models is not yet available in published literature, the following table summarizes the key quantitative data for this compound and its parent compound, galantamine, which underpins the scientific premise for its investigation in PD.

| Compound | Target/Assay | Model | Quantitative Data | Reference |

| This compound (Sanguinine) | Acetylcholinesterase (AChE) Inhibition | In vitro | ~10-fold higher inhibitory activity than galantamine | [1] |

| Galantamine | Acetylcholinesterase (AChE) Inhibition | In vitro | IC50: 1.27 ± 0.21 µM | [3] |

| Galantamine | α-synuclein Aggregation | In vitro (SH-SY5Y cells) | Significantly reduced the number of cells with intracellular Lewy body-like aggregates | [2] |

| Galantamine | α-synuclein Propagation | In vivo (mouse model) | Inhibited the propagation of α-synuclein aggregation in the cerebral cortex after 90 days of administration | [2] |

| Galantamine | Cognitive Function in PDD | Clinical Trial (Open-label) | Statistically significant improvements in MMSE, ADAS-cog, clock drawing test, and FAB at a maximum dose of 16 mg/day | [4] |

Proposed Mechanisms of Action in Parkinson's Disease

Based on the known pharmacology of galantamine and the pathophysiology of Parkinson's disease, this compound is hypothesized to exert its therapeutic effects through a multi-target mechanism.

Cholinergic Enhancement

The primary mechanism is the potent inhibition of acetylcholinesterase, which increases the synaptic availability of acetylcholine. This can ameliorate both cognitive and motor symptoms associated with the cholinergic deficit in Parkinson's disease.

Modulation of α-Synucleinopathy

A crucial proposed mechanism is the reduction of α-synuclein aggregation. This is likely mediated through the allosteric potentiation of α7 nicotinic acetylcholine receptors, leading to the induction of autophagy and subsequent clearance of misfolded α-synuclein aggregates.

Figure 1: Proposed signaling pathway for this compound-mediated reduction of α-synuclein aggregation.

Neuroinflammation and Oxidative Stress

Activation of α7-nAChR is also known to have anti-inflammatory effects. This compound may therefore mitigate the neuroinflammatory cascade that contributes to dopaminergic neurodegeneration in Parkinson's disease.

Detailed Experimental Protocols for Preclinical Evaluation

A systematic evaluation of this compound in established Parkinson's disease models is warranted. The following protocols provide a framework for these investigations.

In Vitro Neuroprotection Studies in a 6-OHDA-Treated SH-SY5Y Cell Model

This model is used to assess the direct neuroprotective effects of this compound against a known dopaminergic neurotoxin.

4.1.1. Cell Culture and Differentiation

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Differentiation: Induce differentiation by treating cells with 10 µM all-trans-retinoic acid for 6 days to obtain a dopaminergic neuron-like phenotype.[5]

4.1.2. Treatment Protocol

-

Pre-treat differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 1 nM to 100 µM) for 2 hours.

-

Introduce the neurotoxin 6-hydroxydopamine (6-OHDA) at a pre-determined toxic concentration (e.g., 50-100 µM) for 24 hours.[6][7]

-

Include a vehicle control group and a 6-OHDA-only control group.

4.1.3. Assessment of Neuroprotection

-

Cell Viability: Quantify using MTT or LDH assays.

-

Apoptosis: Measure caspase-3 activity and perform TUNEL staining.

-

Oxidative Stress: Quantify intracellular reactive oxygen species (ROS) using DCFH-DA.

-

Mitochondrial Health: Assess mitochondrial membrane potential using JC-1 staining.

Figure 2: Experimental workflow for in vitro neuroprotection studies.

In Vivo Efficacy Studies in an MPTP Mouse Model

The MPTP mouse model is a well-established paradigm for studying Parkinson's disease, recapitulating the loss of dopaminergic neurons and motor deficits.[8][9][10]

4.2.1. Animal Model

-

Species: C57BL/6 mice.

-

Induction of Parkinsonism: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection (e.g., 20 mg/kg, 4 doses at 2-hour intervals).

4.2.2. Treatment Protocol

-

Administer this compound (e.g., 1-10 mg/kg, i.p. or oral gavage) daily, starting 24 hours after the final MPTP injection and continuing for a specified duration (e.g., 14-28 days).

-

Include a saline-treated control group and an MPTP-treated vehicle group.

4.2.3. Behavioral Assessments

-

Rotarod Test: To assess motor coordination and balance.

-

Cylinder Test: To evaluate forelimb akinesia.

-

Open Field Test: To measure locomotor activity and exploratory behavior.

4.2.4. Neurochemical and Histological Analysis

-

Dopamine Levels: Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.

-

Dopaminergic Neuron Count: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections of the substantia nigra to quantify the extent of neuronal loss.

Assessment of α-Synuclein Aggregation

4.3.1. In Vitro α-Synuclein Aggregation Assay

-

Model: Utilize SH-SY5Y cells overexpressing α-synuclein or a cell-free assay with recombinant α-synuclein.

-

Protocol: Induce α-synuclein aggregation and treat with this compound.

-

Readout: Quantify α-synuclein aggregates using thioflavin T (ThT) fluorescence or specific antibodies against aggregated α-synuclein.[11][12]

4.3.2. In Vivo α-Synuclein Pathology

-

In the MPTP mouse model, perform immunohistochemistry on brain sections using antibodies specific for phosphorylated α-synuclein (pS129) to assess the impact of this compound on α-synuclein pathology.

Conclusion and Future Directions

This compound presents a compelling therapeutic candidate for Parkinson's disease, with a strong scientific rationale based on its potent acetylcholinesterase inhibition and the known neuroprotective effects of its parent compound, galantamine. The proposed multi-target mechanism of action, encompassing cholinergic enhancement, modulation of α-synucleinopathy, and anti-inflammatory effects, positions it as a promising disease-modifying agent.

The experimental frameworks outlined in this guide provide a clear path for the systematic preclinical evaluation of this compound. Future research should focus on conducting these studies to generate robust quantitative data on its neuroprotective and behavioral efficacy in established Parkinson's disease models. Positive outcomes from these preclinical investigations would provide a strong foundation for advancing this compound into clinical development for the treatment of Parkinson's disease.

References

- 1. O-demethyl galantamine alters protein expression in cerebellum of 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galantamine suppresses α-synuclein aggregation by inducing autophagy via the activation of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Behavioral, biochemical, and molecular characterization of MPTP/p-intoxicated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Behavioral phenotyping of the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]

- 11. criver.com [criver.com]

- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]

Navigating the Stability Landscape of o-Desmethyl-epigalantamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability and storage of o-Desmethyl-epigalantamine, a key active metabolite of the Alzheimer's disease drug, galantamine. Given the limited publicly available stability data specifically for this compound, this document leverages data from its parent compound, galantamine, and established principles of pharmaceutical stability testing to offer a robust framework for researchers. The guide details recommended storage conditions, potential degradation pathways, and the experimental protocols necessary for conducting thorough stability assessments.

Long-Term Stability and Storage

Proper storage is critical to ensure the integrity and purity of this compound for research and development purposes. Based on available supplier data, the following storage conditions are recommended.

Table 1: Recommended Storage Conditions and Stability of this compound

| Parameter | Recommendation | Stability Period |

| Storage Temperature | -20°C | ≥ 4 years[1] |

| Shipping Temperature | Room temperature (continental US) | Varies for other locations[1] |

For long-term storage, maintaining the compound at -20°C is crucial to minimize degradation and preserve its chemical integrity for an extended period.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in public literature, studies on its parent compound, galantamine hydrobromide, provide valuable insights into its potential instabilities. Forced degradation studies on galantamine have shown that it is susceptible to degradation under acidic, photolytic, and oxidative conditions, while remaining stable under alkaline and thermal stress.[2] The primary degradation processes observed for galantamine include dehydration, epimerization, and N-oxidation.[2] These pathways serve as a predictive starting point for investigating the stability of this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products, understanding degradation pathways, and establishing the stability-indicating nature of an analytical method.[3] The following are general protocols for subjecting this compound to various stress conditions.

Table 2: General Protocols for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1N HCl and heat at 60°C for 1 hour. Neutralize the solution with 0.1N NaOH before analysis.[4] |

| Base Hydrolysis | Dissolve the compound in 0.1N NaOH and heat at 60°C for 1 hour. Neutralize the solution with 0.1N HCl before analysis.[4] |

| Oxidative Degradation | Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 30 minutes to 8 days).[4][5] |

| Thermal Degradation | Expose the solid compound to dry heat in an oven at a controlled temperature (e.g., 105°C for 1 hour).[4] |

| Photolytic Degradation | Expose the solid compound or a solution to direct sunlight or a photostability chamber for a specified duration (e.g., 24 hours).[4] |

Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of galantamine and its metabolites. The following table outlines a starting point for developing a stability-indicating method for this compound, based on methods used for galantamine.

Table 3: Exemplar HPLC Method Parameters for Stability Testing

| Parameter | Specification |

| Column | Octadecylsilane (C18) |

| Mobile Phase | A gradient elution with a buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol).[6] |

| Detection | UV spectrophotometry at a wavelength of approximately 230 nm.[6] |

| Column Temperature | Controlled at a constant temperature, for example, 35°C.[6] |

| Flow Rate | Typically around 1.0 mL/min. |

Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products

Degradation products can be identified and characterized using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and by isolating the impurities using preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[7]

Signaling and Metabolic Pathways

Understanding the metabolic and pharmacological context of this compound is essential for its development.

Metabolic Formation of o-Desmethyl-galantamine

o-Desmethyl-galantamine is an active metabolite of galantamine. Its formation is catalyzed by the cytochrome P450 enzyme CYP2D6.

Caption: Metabolic conversion of Galantamine.

Acetylcholinesterase Inhibition Pathway

Like its parent compound, this compound is an inhibitor of acetylcholinesterase (AChE). By inhibiting AChE, it increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Workflow for Stability Studies

A logical workflow is critical for systematically evaluating the stability of this compound.

Caption: Workflow for Stability Assessment.

This guide provides a foundational understanding and a practical framework for assessing the long-term stability and storage of this compound. Researchers and drug development professionals are encouraged to use these principles and protocols as a starting point for their specific applications, adapting them as necessary to meet their research and regulatory needs.

References

- 1. Acetylcholinesterase Inhibition: Significance and symbolism [wisdomlib.org]

- 2. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. scispace.com [scispace.com]

- 6. ijrpr.com [ijrpr.com]

- 7. Identification and characterization of major degradation products of Eprinomectin drug substance including degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC-MS/MS method for o-Desmethyl-epigalantamine quantification